molecular formula C7H16Cl2N2 B13472606 8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Cat. No.: B13472606
M. Wt: 199.12 g/mol
InChI Key: BAKUHFJICYNYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound with the molecular formula C₇H₁₆Cl₂N₂. It is known for its unique structure, which includes a diazabicyclo framework. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a methylating agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or recrystallization techniques to ensure its quality .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride involves its interaction with specific molecular targets. The diazabicyclo framework allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Boc-3,8-Diaza-bicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different functional groups.

    8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid): A derivative with trifluoroacetate groups

Uniqueness

8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is unique due to its specific diazabicyclo framework and the presence of the dihydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-8-4-7(6)9;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

BAKUHFJICYNYRD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C1CNCC2.Cl.Cl

Origin of Product

United States

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